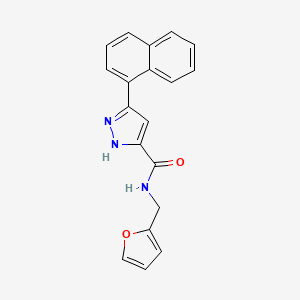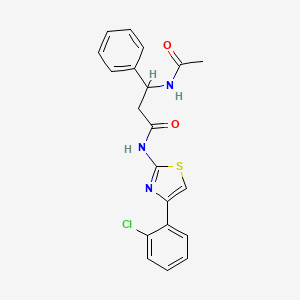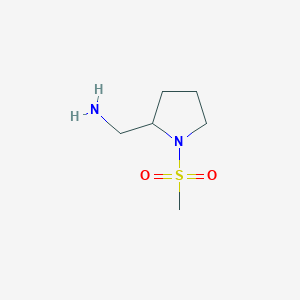![molecular formula C22H20ClFN2O4S B12500338 N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)
N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a combination of chloro, methyl, fluorophenyl, sulfonyl, and methoxyphenyl groups attached to a glycinamide backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the glycinamide backbone, followed by the introduction of the chloro, methyl, fluorophenyl, sulfonyl, and methoxyphenyl groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, fluorinating agents, sulfonylating agents, and methoxylating agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization, distillation, and chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions: N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Chemistry: In chemistry, N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in various assays to evaluate its effects on different biological targets and pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structural features make it a valuable intermediate for the synthesis of various high-value products.
作用机制
The mechanism of action of N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
- N-(4-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
- N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-hydroxyphenyl)glycinamide
- N-(4-chloro-2-methylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
Uniqueness: N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to its specific combination of chloro, methyl, fluorophenyl, sulfonyl, and methoxyphenyl groups. This unique structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, highlighting its potential as a versatile and valuable chemical entity.
属性
分子式 |
C22H20ClFN2O4S |
|---|---|
分子量 |
462.9 g/mol |
IUPAC 名称 |
N-(4-chloro-2-methylphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C22H20ClFN2O4S/c1-15-13-16(23)3-12-21(15)25-22(27)14-26(18-6-8-19(30-2)9-7-18)31(28,29)20-10-4-17(24)5-11-20/h3-13H,14H2,1-2H3,(H,25,27) |
InChI 键 |
CNTPQIFSLOCGFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500263.png)

![4-[(diethylamino)methyl]-N-[2-(2-methoxyphenyl)ethyl]-N-(pyrrolidin-3-yl)benzamide dihydrochloride](/img/structure/B12500282.png)
![1-(3,4-dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12500290.png)

![Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500302.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500308.png)
![Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500310.png)

![1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500322.png)
![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12500349.png)

![5-(3-fluorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500354.png)
